molecular formula C15H16ClFN2O B7768664 3-tert-Butyl-1-(4-fluorobenzyl)-1H-pyrazole-5-carbonyl chloride

3-tert-Butyl-1-(4-fluorobenzyl)-1H-pyrazole-5-carbonyl chloride

Cat. No.: B7768664
M. Wt: 294.75 g/mol
InChI Key: AZVNJOVKSCYGHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-Butyl-1-(4-fluorobenzyl)-1H-pyrazole-5-carbonyl chloride is a chemical compound with a complex structure that includes a pyrazole ring, a tert-butyl group, a fluorobenzyl group, and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyl-1-(4-fluorobenzyl)-1H-pyrazole-5-carbonyl chloride typically involves multiple steps. One common approach is to start with 3-tert-butyl-1H-pyrazole-5-carboxylic acid and react it with 4-fluorobenzyl chloride under suitable conditions. The reaction may require the use of a strong base, such as triethylamine, and a suitable solvent, such as dichloromethane, to facilitate the formation of the pyrazole derivative.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carbonyl chloride group can be oxidized to form carboxylic acids or esters.

  • Reduction: The pyrazole ring can be reduced to form amines or other derivatives.

  • Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromic acid may be used.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters.

  • Reduction: Amines, hydrazines.

  • Substitution: Amides, ethers.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 3-tert-Butyl-1-(4-fluorobenzyl)-1H-pyrazole-5-carbonyl chloride may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: Potential medicinal applications include the development of new drugs. Its structural features may be exploited to design compounds with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry: In the chemical industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-tert-Butyl-1-(4-fluorobenzyl)-1H-pyrazole-5-carbonyl chloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

  • tert-Butyl 4-(4-fluorobenzyl)-3-methylpiperazine-1-carboxylate

Uniqueness: 3-tert-Butyl-1-(4-fluorobenzyl)-1H-pyrazole-5-carbonyl chloride is unique due to its combination of functional groups, which provides it with distinct chemical properties compared to similar compounds

Properties

IUPAC Name

5-tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN2O/c1-15(2,3)13-8-12(14(16)20)19(18-13)9-10-4-6-11(17)7-5-10/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVNJOVKSCYGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)Cl)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.